Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate
Description
Introduction to Tert-Butyl 4-[(3-Bromophenyl)-Hydroxymethyl]Piperidine-1-Carboxylate
Chemical Identity and IUPAC Nomenclature
The systematic IUPAC name for this compound is tert-butyl 4-[(3-bromophenyl)(hydroxymethyl)]piperidine-1-carboxylate , which precisely describes its molecular architecture. The name follows IUPAC prioritization rules:
- The piperidine ring serves as the parent structure.
- The tert-butoxycarbonyl (Boc) group at position 1 is denoted as a carboxylate ester substituent.
- The hydroxymethyl group (-CH2OH) and 3-bromophenyl ring are attached to the piperidine’s 4-position, with bromine specified at the phenyl ring’s meta position.
The molecular formula is C17H24BrNO3 , with a molecular weight of 370.28 g/mol . Key structural features include:
- A six-membered piperidine ring with chair conformation.
- A Boc group that protects the amine functionality, enhancing stability during synthetic reactions.
- A hydroxymethyl group that introduces polarity and serves as a potential site for further derivatization.
- A 3-bromophenyl substituent, which provides a handle for cross-coupling reactions.
Structural Classification Within Piperidine Derivatives
Piperidine derivatives are classified based on substituent patterns and functional groups. This compound belongs to three distinct subcategories:
Boc-Protected Piperidines
The Boc group is a cornerstone of modern peptide synthesis and heterocyclic chemistry. By masking the piperidine nitrogen, it prevents undesired side reactions while allowing selective deprotection under acidic conditions. This feature is critical in multi-step syntheses, such as those involving palladium-catalyzed couplings.
Hydroxymethyl-Substituted Piperidines
The hydroxymethyl group at C-4 introduces both steric and electronic effects. Comparable structures, like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , demonstrate this group’s utility in forming hydrogen bonds or undergoing oxidation to carboxylic acids. In this compound, the hydroxymethyl’s proximity to the 3-bromophenyl group may influence conformational preferences.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZTWDMTZOKDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158541-78-5 | |
| Record name | tert-butyl 4-[(3-bromophenyl)(hydroxy)methyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection of 4-Hydroxymethylpiperidine
- Starting Material : 4-Hydroxymethylpiperidine (10.0 g, 77.5 mmol) is dissolved in anhydrous dichloromethane (DCM).
- Base Addition : Triethylamine (11.2 mL, 80.9 mmol) is added dropwise at 0°C under nitrogen.
- Boc Activation : Di-tert-butyl dicarbonate (18.9 g, 85.3 mmol) in DCM is added, stirred at room temperature for 12 h.
- Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Organic layers are dried (Na₂SO₄) and concentrated.
- Yield : 95–98% of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 h |
| Solvent | DCM or THF |
| Base | Triethylamine or NaH |
| Yield | 84–98% |
Introduction of the 3-Bromophenyl Group
The 3-bromophenyl moiety is introduced via nucleophilic substitution or Mitsunobu coupling, leveraging the hydroxymethyl group’s reactivity.
Mitsunobu Reaction with 3-Bromophenol
- Reactants :
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (2.0 g, 7.4 mmol)
- 3-Bromophenol (1.5 g, 8.1 mmol)
- Triphenylphosphine (2.3 g, 8.8 mmol)
- Diisopropyl azodicarboxylate (DIAD, 1.8 mL, 8.8 mmol)
- Conditions : Anhydrous THF, 0°C to room temperature, 12–24 h.
- Workup : Quench with H₂O, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc).
- Yield : 60–74%.
Mechanism :
The Mitsunobu reaction facilitates ether bond formation via redox chemistry, converting the hydroxymethyl group into a better-leaving intermediate.
Nucleophilic Substitution with Aryl Bromides
- Base Activation : Sodium hydride (60% dispersion, 1.2 eq) is added to tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in DMF at 0°C.
- Electrophile Addition : 1-Bromo-3-bromobenzene (1.5 eq) is added dropwise, stirred at 80°C for 6 h.
- Workup : Dilute with H₂O, extract with EtOAc, and concentrate.
- Yield : 55–62%.
Key Data :
| Parameter | Mitsunobu Reaction | Nucleophilic Substitution |
|---|---|---|
| Solvent | THF | DMF |
| Temperature | 0°C → RT | 80°C |
| Catalyst/Base | PPh₃, DIAD | NaH |
| Typical Yield | 60–74% | 55–62% |
Alternative Routes: Grignard Addition and Reductive Amination
Grignard Addition to Boc-Protected Piperidin-4-One
- Ketone Preparation : Boc-protected piperidin-4-one (1.0 g, 4.4 mmol) is dissolved in THF.
- Grignard Reagent : 3-Bromophenylmagnesium bromide (1.2 eq) is added at −78°C, warmed to RT over 2 h.
- Workup : Quench with NH₄Cl, extract with EtOAc, and purify.
- Yield : 50–65% (theoretical).
Limitation : This method requires strict anhydrous conditions and specialized Grignard reagents.
Reductive Amination of 4-Acylpiperidine
- Acylation : React Boc-piperidine-4-carboxylic acid with 3-bromobenzaldehyde via EDC/HOBt coupling.
- Reduction : Reduce the ketone intermediate with NaBH₄ or BH₃-THF.
- Yield : 40–55% (lower efficiency due to side reactions).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Mitsunobu Reaction | High regioselectivity | Costly reagents (DIAD, PPh₃) | 60–74% |
| Nucleophilic Substitution | Scalable, simple conditions | Requires activated aryl halides | 55–62% |
| Grignard Addition | Direct C–C bond formation | Sensitivity to moisture | 50–65% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Tert-butyl 4-[(3-carboxyphenyl)-hydroxymethyl]piperidine-1-carboxylate.
Reduction: Tert-butyl 4-[(3-phenyl)-hydroxymethyl]piperidine-1-carboxylate.
Substitution: Tert-butyl 4-[(3-azidophenyl)-hydroxymethyl]piperidine-1-carboxylate.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate serves as an important intermediate in the synthesis of Niraparib, a novel oral poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is particularly effective in treating BRCA1 and BRCA2 mutant tumors, showcasing the compound's relevance in cancer therapy .
-
Organic Synthesis :
- The compound is utilized extensively in organic synthesis due to its ability to undergo various chemical transformations. It is involved in creating complex molecular structures that can lead to new therapeutic agents.
-
Precursor for Illicit Substances :
- Notably, this compound has been identified as a precursor in the synthesis of illicit fentanyl derivatives, highlighting its dual-use nature in both legitimate pharmaceutical development and illegal drug manufacture.
Case Study 1: Niraparib Synthesis
In research focused on the synthesis of Niraparib, this compound was synthesized through multi-step reactions involving various reagents and conditions. The successful incorporation of this intermediate into the final drug product demonstrated its critical role in developing effective cancer therapies.
Case Study 2: Structural Activity Relationship Studies
Studies examining the structural activity relationships of piperidine derivatives have shown that modifications to the bromophenyl and hydroxymethyl groups can significantly influence biological activity. This research has implications for optimizing drug efficacy and reducing side effects, making this compound a focus for further investigation in medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Bromine at the meta-position (target compound) vs. para-position () alters steric and electronic properties, impacting binding interactions in biological targets .
- Linker Group: Hydroxymethyl (target) vs.
- Halogen Type : Bromine (target) vs. chlorine () or fluorine () influences lipophilicity (ClogP: Br > Cl > F) and reactivity in cross-coupling reactions .
Key Observations :
- Microwave-assisted Suzuki coupling () improves efficiency (15 min vs. traditional overnight reactions).
- Mitsunobu reactions () are versatile for introducing hydroxymethyl-linked aromatics but may yield isomeric mixtures.
Physicochemical Properties
NMR Data Comparison
Key Observations :
Biological Activity
Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy. This article explores the biological activities associated with this compound, focusing on its biochemical interactions, cellular effects, and therapeutic implications.
- Molecular Formula : C16H22BrNO2
- Molecular Weight : 340.26 g/mol
- CAS Number : 1476776-55-2
The compound primarily functions as a PARP inhibitor, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound can induce synthetic lethality in cancer cells harboring BRCA1 or BRCA2 mutations. This mechanism is particularly relevant in the treatment of certain breast and ovarian cancers.
Biochemical Interactions
This compound interacts with various biomolecules, influencing several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit PARP activity, leading to the accumulation of DNA damage in cells that rely on this repair pathway.
- Cell Signaling Pathways : It affects signaling pathways related to cell survival and apoptosis, thereby promoting cell death in cancerous cells.
Cellular Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown effectiveness against:
- BRCA1/2 Mutant Tumors : These tumors are particularly sensitive to PARP inhibition.
- T-Lymphoblastic Cell Lines : The compound has been evaluated for its selectivity and efficacy against specific T-cell malignancies.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound:
- In Vitro Efficacy :
- Selectivity Profiles :
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound Name | Molecular Weight | Mechanism of Action | Notable Activity |
|---|---|---|---|
| Niraparib | 434.4 g/mol | PARP Inhibition | Effective in BRCA-mutant tumors |
| Olaparib | 434.4 g/mol | PARP Inhibition | Approved for ovarian cancer |
| Talazoparib | 433.4 g/mol | PARP Inhibition | High potency against BRCA tumors |
Q & A
Q. What are the key steps and challenges in synthesizing tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine core via alkylation or reductive amination.
- Step 2 : Introduction of the hydroxymethyl group at the 4-position, often using hydroxylation or nucleophilic substitution.
- Step 3 : Bromination at the 3-position of the phenyl ring via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃).
- Step 4 : Protection/deprotection strategies (e.g., tert-butyl carbamate protection) to stabilize reactive intermediates .
Q. Key Challenges :
- Regioselectivity : Ensuring bromination occurs exclusively at the 3-position of the phenyl ring requires careful control of reaction conditions (temperature, catalyst loading) .
- Yield optimization : Side reactions during hydroxymethylation (e.g., over-oxidation) can reduce purity; purification via silica gel chromatography or recrystallization is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- NMR Spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm in H NMR) and the hydroxymethyl proton (δ ~3.5-4.0 ppm). C NMR verifies the carbonyl (C=O) at ~155 ppm .
- LC-MS : Assess purity (>95%) and molecular weight (expected [M+H]⁺ ~396.3 g/mol for C₁₈H₂₅BrNO₃).
- Elemental Analysis : Validate C, H, N, and Br content to confirm stoichiometry .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s tert-butyl and hydroxymethyl groups.
- Stability : Avoid aqueous acidic/basic conditions to prevent ester hydrolysis. Store in anhydrous THF or DCM at –20°C for long-term stability .
Advanced Research Questions
Q. How does the 3-bromo substituent influence structure-activity relationships (SAR) in drug discovery?
- Electron-withdrawing effects : The bromine atom increases electrophilicity at the phenyl ring, enhancing binding to targets like kinases or GPCRs.
- Steric effects : The 3-bromo position minimizes steric hindrance compared to 2- or 4-substituted analogs, improving receptor fit .
- Comparative studies : Replace bromine with fluorine or methyl groups to evaluate potency changes in biological assays .
Q. What strategies address regioselectivity challenges during bromination of the phenyl ring?
- Directed ortho-metalation : Use a directing group (e.g., hydroxymethyl) to guide bromine to the 3-position via transition-state stabilization .
- Catalytic systems : FeBr₃ or CuBr₂ in DCM at 0°C improves selectivity over non-catalyzed reactions .
Q. How should researchers resolve contradictions in biological assay data for this compound?
- Purity verification : Contradictions may arise from impurities; re-test using HPLC-purified batches.
- Enantiomeric separation : Chiral HPLC or enzymatic resolution can isolate active enantiomers if racemic mixtures yield inconsistent results .
- Target validation : Use CRISPR knockout models to confirm on-target vs. off-target effects .
Q. What methodologies enable enantioselective synthesis of the hydroxymethyl group?
Q. How does the compound’s stability under physiological conditions impact in vitro assays?
- Hydrolysis risk : The tert-butyl ester is stable at pH 7.4 but hydrolyzes in acidic lysosomal environments (pH 4.5). Monitor degradation via LC-MS during cell-based assays .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the hydroxymethyl group .
Q. What computational tools predict binding modes to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
